molecular formula C13H29NO B14168548 3-(Decylamino)propan-1-ol

3-(Decylamino)propan-1-ol

Cat. No.: B14168548
M. Wt: 215.38 g/mol
InChI Key: JTVAIENGRBHJPO-UHFFFAOYSA-N
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Description

3-(Decylamino)propan-1-ol is a secondary alcohol with a decylamino (C₁₀H₂₁N) substituent at the third carbon of the propanol backbone. Its structure comprises a hydrophobic decyl chain and a polar hydroxyl group, making it amphiphilic. This compound is structurally related to cationic lipids used in gene delivery systems, as seen in Telavancin Hydrochloride, where it contributes to membrane interaction .

Properties

Molecular Formula

C13H29NO

Molecular Weight

215.38 g/mol

IUPAC Name

3-(decylamino)propan-1-ol

InChI

InChI=1S/C13H29NO/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15/h14-15H,2-13H2,1H3

InChI Key

JTVAIENGRBHJPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decylamino)propan-1-ol typically involves the reaction of decylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of advanced catalysts and reaction conditions ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Decylamino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, amines, and substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 3-(Decylamino)propan-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares 3-(Decylamino)propan-1-ol with structurally related propanol derivatives:

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Density (g/cm³) Flash Point (°C) Applications Safety Considerations
This compound C₁₃H₂₉NO Decylamino (-NH-C₁₀H₂₁) Not reported Not reported Not reported Pharmaceutical intermediates, surfactants Likely irritant; handle with PPE
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₉H₂₁NO Diethylamino (-N(C₂H₅)₂), dimethyl 226.6 0.875 73.9 Fragrance intermediates, chemical synthesis H319 (eye irritation), H302 (oral toxicity)
3-(Didodecylamino)propan-1-ol (AL-B12) C₂₇H₅₇NO Didodecylamino (-N(C₁₂H₂₅)₂) Not reported Not reported Not reported Lipoplexes for DNA delivery Requires purification due to aldehyde residues
3-Aminopropan-1-ol C₃H₉NO Primary amine (-NH₂) Not reported Not reported Not reported Pharmaceutical impurity standard Low toxicity; standard lab handling
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 3-Tolyl (aromatic), dimethyl Not reported Not reported Not reported Fragrance ingredient IFRA-regulated use levels

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